N4,N4-Dimethylpyrimidine-4,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

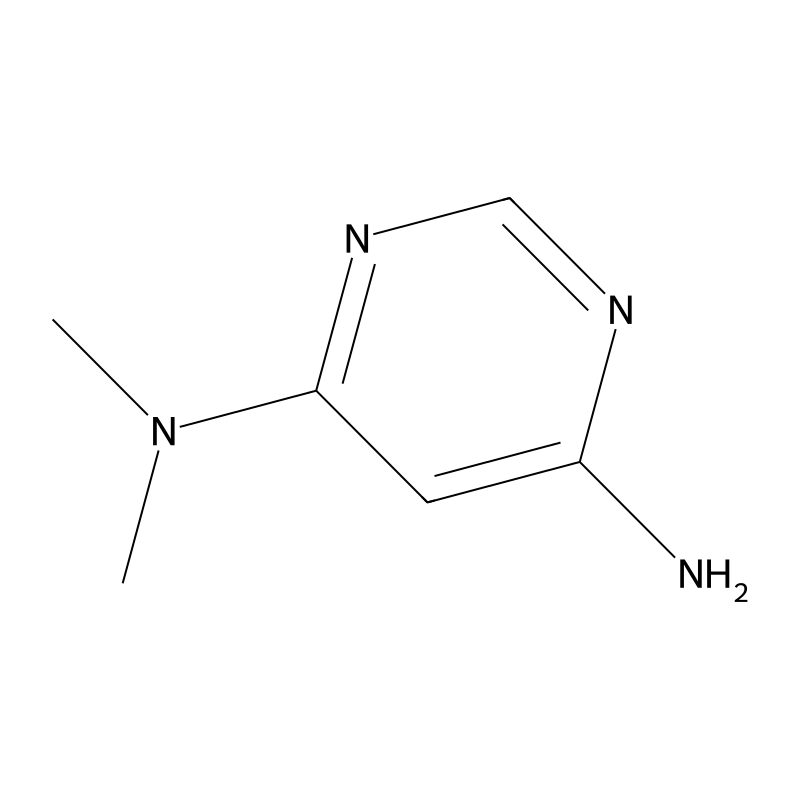

N4,N4-Dimethylpyrimidine-4,6-diamine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyrimidine, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The compound features two dimethylamino groups attached to the nitrogen atom at position 4 and amino groups at positions 4 and 6. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding N-oxides, often using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: Reduction reactions can yield partially or fully reduced derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur where the dimethylamine groups may be replaced by other nucleophiles, such as amines or thiols.

The specific products formed depend on the reagents and conditions used in these reactions.

N4,N4-Dimethylpyrimidine-4,6-diamine exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Its ability to interact with specific molecular targets allows it to modulate enzyme activity, which is crucial in drug development and therapeutic applications. The compound's structure suggests potential applications in treating diseases that involve enzyme dysregulation.

The synthesis of N4,N4-Dimethylpyrimidine-4,6-diamine typically involves the reaction of 2,4,6-trichloropyrimidine with dimethylamine under basic conditions. This reaction is conducted at low temperatures to facilitate the substitution of chlorine atoms with dimethylamine groups, resulting in the formation of the desired product. In industrial settings, similar methods are optimized for yield and purity to produce the compound on a larger scale.

N4,N4-Dimethylpyrimidine-4,6-diamine has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.

- Biology: The compound is utilized in studies of enzyme inhibition and biochemical assays.

- Industry: It is involved in producing agrochemicals and other industrial chemicals due to its reactive nature.

Studies on N4,N4-Dimethylpyrimidine-4,6-diamine have explored its interactions with various biological targets. The compound's mechanism of action typically involves binding to the active sites of enzymes or receptors, leading to modulation of their activity. This interaction can result in either inhibition or activation depending on the structural context and target specificity.

Several compounds share structural similarities with N4,N4-Dimethylpyrimidine-4,6-diamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N4,N4-Dimethylpyrimidine-2,4-diamine | 1007-11-0 | 0.95 |

| N4,N6-Dimethylpyrimidine-4,6-diamine | 14538-81-9 | 0.87 |

| N4-Alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives | Various | Varies |

Uniqueness

N4,N4-Dimethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern that imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant